molecular formula C10H20MnO6 B6593649 Magnesium acetylacetonate dihydrate CAS No. 68488-07-3

Magnesium acetylacetonate dihydrate

Cat. No.: B6593649
CAS No.: 68488-07-3
M. Wt: 291.20 g/mol
InChI Key: XBBNRHYLXGCQDT-VGKOASNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium acetylacetonate dihydrate is a coordination complex derived from the acetylacetonate anion and magnesium ions. The compound is characterized by the presence of two water molecules of hydration. It is commonly used in various industrial and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium acetylacetonate dihydrate can be synthesized by reacting magnesium chloride with acetylacetone in an aqueous medium. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a continuous process where magnesium oxide or hydroxide is reacted with acetylacetone in an aqueous medium. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Magnesium acetylacetonate dihydrate undergoes various chemical reactions, including:

    Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.

    Coordination Reactions: The compound can form complexes with other metal ions or ligands.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve the use of strong acids or bases to facilitate ligand exchange.

    Coordination Reactions: Often carried out in organic solvents with the presence of additional ligands or metal salts.

Major Products:

Scientific Research Applications

Magnesium acetylacetonate dihydrate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • Zinc acetylacetonate
  • Aluminium acetylacetonate
  • Iron acetylacetonate
  • Copper acetylacetonate

Comparison: Magnesium acetylacetonate dihydrate is unique due to its specific coordination properties and stability. Compared to other metal acetylacetonates, it is less prone to oxidation and has a higher thermal stability. This makes it particularly useful in applications requiring high-temperature conditions and long-term stability .

Properties

CAS No.

68488-07-3

Molecular Formula

C10H20MnO6

Molecular Weight

291.20 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;manganese;dihydrate

InChI

InChI=1S/2C5H8O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/b2*4-3-;;;

InChI Key

XBBNRHYLXGCQDT-VGKOASNMSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.[Mn]

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mg+2]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.[Mn]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium acetylacetonate dihydrate
Reactant of Route 2
Reactant of Route 2
Magnesium acetylacetonate dihydrate
Reactant of Route 3
Magnesium acetylacetonate dihydrate
Reactant of Route 4
Magnesium acetylacetonate dihydrate
Reactant of Route 5
Reactant of Route 5
Magnesium acetylacetonate dihydrate
Reactant of Route 6
Magnesium acetylacetonate dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.